molecular formula C14H19Cl2NO2S B12184798 [(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine

[(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine

Cat. No.: B12184798
M. Wt: 336.3 g/mol
InChI Key: LSAWABYHZSSMOC-UHFFFAOYSA-N
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Description

[(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with cyclohexylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The sulfonyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides or sulfoxides.

    Reduction: Amines or alcohols.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichloro-3-methylphenyl)amine hydrochloride: Similar in structure but lacks the sulfonyl group, resulting in different chemical properties and applications.

    1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]piperidine: Contains a piperidine ring instead of a cyclohexylmethylamine moiety, leading to variations in biological activity and chemical reactivity.

    1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine: Features a piperazine ring, which can alter its pharmacological profile compared to [(2,4-Dichloro-3-methylphenyl)sulfonyl]cyclohexylmethylamine.

Uniqueness

This compound is unique due to its specific combination of a sulfonyl group with a cyclohexylmethylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H19Cl2NO2S

Molecular Weight

336.3 g/mol

IUPAC Name

2,4-dichloro-N-cyclohexyl-N,3-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H19Cl2NO2S/c1-10-12(15)8-9-13(14(10)16)20(18,19)17(2)11-6-4-3-5-7-11/h8-9,11H,3-7H2,1-2H3

InChI Key

LSAWABYHZSSMOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N(C)C2CCCCC2)Cl

Origin of Product

United States

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